![molecular formula C18H28N2O2 B3842906 (2-{4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B3842906.png)
(2-{4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-morpholinyl}ethyl)dimethylamine
Übersicht
Beschreibung
(2-{4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-morpholinyl}ethyl)dimethylamine, also known as MDMPEA, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of amphetamine and has been studied for its potential applications in scientific research.
Wirkmechanismus
(2-{4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-morpholinyl}ethyl)dimethylamine acts by increasing the release of serotonin from nerve terminals in the brain. It also inhibits the enzyme monoamine oxidase, which is responsible for breaking down serotonin in the brain. This leads to an increase in the levels of serotonin in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects:
(2-{4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-morpholinyl}ethyl)dimethylamine has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rats, as well as induce hyperthermia and hyperactivity. It has also been found to increase the release of dopamine and norepinephrine in the brain, which can have effects on mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-{4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-morpholinyl}ethyl)dimethylamine in lab experiments is its selectivity for serotonin release. This makes it a useful tool for studying the role of serotonin in the brain and its effects on behavior. However, one limitation is its potential toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2-{4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-morpholinyl}ethyl)dimethylamine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It may also have applications in the treatment of neurodegenerative disorders such as Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
(2-{4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-morpholinyl}ethyl)dimethylamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective serotonin releasing agent (SSRA) and a monoamine oxidase inhibitor (MAOI). This makes it a potential tool for studying the role of serotonin in the brain and its effects on behavior.
Eigenschaften
IUPAC Name |
2-[4-[(E)-3-(4-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-19(2)12-10-18-15-20(13-14-22-18)11-4-5-16-6-8-17(21-3)9-7-16/h4-9,18H,10-15H2,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJJEVHMJHJLJZ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)CC=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1CN(CCO1)C/C=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(E)-3-(4-methoxyphenyl)prop-2-enyl]morpholin-2-yl]-N,N-dimethylethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




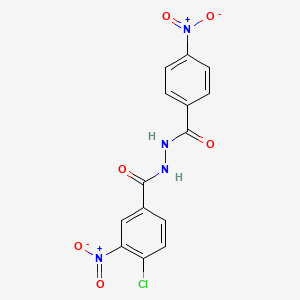
![5-[(3-fluorophenyl)sulfonyl]-3-(2-thienyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3842850.png)
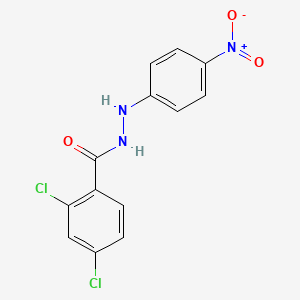
![methyl 4-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate](/img/structure/B3842858.png)
![N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842870.png)
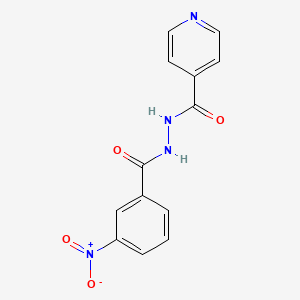
![N'-[1-(2-chlorophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3842876.png)
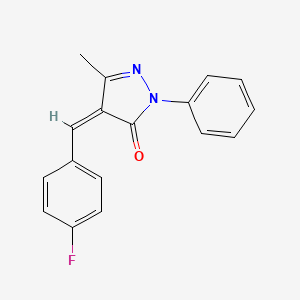
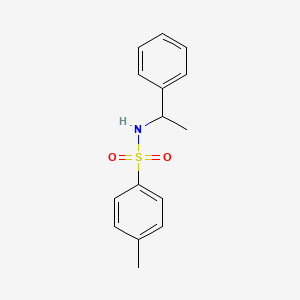


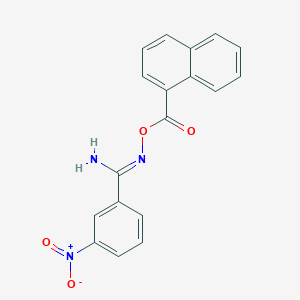
![4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3842917.png)